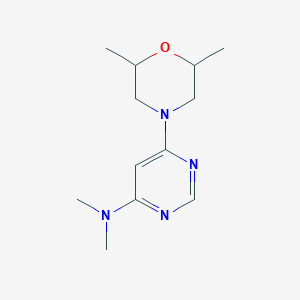

6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a dimethylmorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are reacted with the pyrimidine precursor to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby influencing cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylmorpholine: A simpler analog used in various chemical syntheses.

N,N-Dimethylpyrimidin-4-amine: Another related compound with similar structural features.

Uniqueness

6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both the dimethylmorpholine and dimethylpyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine, also known by its CAS number 1524172-44-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₀N₄O

- Molecular Weight : 236.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess strong antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

| Microorganism | Inhibition Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 3.125 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results indicate that the compound could be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have suggested that the compound may also exhibit anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The specific pathways involved are still under investigation but may include inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed promising results against multi-drug resistant strains of bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) and found significant antibacterial activity correlating with structural modifications of the pyrimidine core .

- Cell Line Studies : In vitro studies involving human cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment, suggesting potential for use in cancer therapy .

Properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-6-16(7-10(2)17-9)12-5-11(15(3)4)13-8-14-12/h5,8-10H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFMWPABLOKHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.